N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S2/c15-11-4-1-2-5-12(11)21-14-16-8-10(9-17-14)18-23(19,20)13-6-3-7-22-13/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNFSWDONRAQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is typically synthesized via cyclocondensation or substitution reactions. A common approach involves:
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Starting material : 2-Chloro-5-nitropyrimidine.
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Nucleophilic aromatic substitution : Displacement of the chlorine atom with 2-fluorophenol under basic conditions.
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Reduction : Catalytic hydrogenation or chemical reduction of the nitro group to an amine.
Example protocol :
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Substitution : 2-Chloro-5-nitropyrimidine (1.0 equiv) is reacted with 2-fluorophenol (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in DMF at 80°C for 12 hours.
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Reduction : The resulting 2-(2-fluorophenoxy)-5-nitropyrimidine is reduced using H₂/Pd-C in ethanol to yield 5-amino-2-(2-fluorophenoxy)pyrimidine.
Key parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Catalyst/Base | K₂CO₃ |
| Reduction Method | H₂ (1 atm), Pd-C (10%) |
Preparation of Thiophene-2-sulfonyl Chloride
Thiophene-2-sulfonyl chloride is synthesized via chlorosulfonation of thiophene:
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Chlorosulfonation : Thiophene is treated with chlorosulfonic acid at 0–5°C to form thiophene-2-sulfonic acid.
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Chlorination : Reaction with PCl₅ or SOCl₂ converts the sulfonic acid to the sulfonyl chloride.
Reaction conditions :
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Chlorosulfonation : 2 hours at 0°C in excess chlorosulfonic acid.
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Chlorination : Reflux with PCl₅ (2.0 equiv) in dichloromethane for 4 hours.
Yield optimization :
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Excess chlorosulfonic acid improves sulfonation regioselectivity.
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Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Sulfonamide Coupling
The final step involves coupling 5-amino-2-(2-fluorophenoxy)pyrimidine with thiophene-2-sulfonyl chloride:
Protocol :
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Base activation : The amine (1.0 equiv) is dissolved in anhydrous DCM or THF with triethylamine (2.5 equiv).
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Sulfonylation : Thiophene-2-sulfonyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6–12 hours.
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Workup : The reaction is quenched with water, and the product is extracted, dried, and purified via silica gel chromatography.
Critical factors :
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Stoichiometry : Excess sulfonyl chloride ensures complete reaction.
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Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity.
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Purification : Chromatography (hexane/ethyl acetate) removes unreacted starting materials.
Alternative Pathways and Modifications
Mitsunobu Reaction for Phenoxy Group Installation
For substrates sensitive to harsh conditions, the Mitsunobu reaction offers a milder alternative:
Solid-Phase Synthesis
Immobilized pyrimidine derivatives enable iterative functionalization:
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Support : Wang resin-linked 5-aminopyrimidine.
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Steps : On-resin phenoxy substitution followed by sulfonylation and cleavage.
Analytical Characterization
Techniques :
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LC-MS : Confirms molecular weight (calc. for C₁₄H₁₁FN₃O₃S₂: 368.4 g/mol).
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¹H/¹³C NMR : Verifies substituent positions and purity.
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X-ray crystallography : Resolves stereochemical ambiguities.
Typical spectral data :
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¹H NMR (CDCl₃) : δ 8.71 (s, 1H, pyrimidine-H), 7.80 (d, 1H, thiophene-H), 7.45–7.30 (m, 4H, aromatic-H).
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MS (ESI+) : m/z 369.1 [M+H]⁺.
Challenges and Optimization Strategies
Regioselectivity in Pyrimidine Substitution
Sulfonyl Chloride Stability
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Issue : Hydrolysis to sulfonic acid.
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Mitigation : Use freshly distilled sulfonyl chloride and anhydrous solvents.
Byproduct Formation
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Common byproducts : Disulfonamides from over-reaction.
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Prevention : Controlled addition of sulfonyl chloride and stoichiometric monitoring.
Scale-Up Considerations
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Batch vs. flow : Continuous flow systems improve heat transfer during exothermic steps (e.g., sulfonylation).
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Cost drivers : Thiophene-2-sulfonyl chloride availability and palladium catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors involved in inflammatory pathways. The fluorophenoxy and sulfonamide groups are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Phenoxy/Sulfonamide Derivatives
Key structural analogues from include 5-ethynylthiophene-2-sulfonamides with varying phenoxyethyl substituents (Table 1). The presence of electron-withdrawing groups (e.g., fluorine, chlorine) or bulky substituents (e.g., naphthalene) significantly impacts synthetic yields and physicochemical properties:
Table 1: Comparison of Selected Sulfonamide Derivatives from
| Compound Name | Substituent on Phenoxyethyl Group | Yield (%) | Physical State |
|---|---|---|---|
| 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) | Phenyl | 49 | Yellow solid |
| 5-Ethynyl-N-(2-(2-fluorophenoxy)ethyl)thiophene-2-sulfonamide (5b) | 2-Fluorophenyl | 31 | Yellow solid |
| N-(2-(2-Bromophenoxy)ethyl)-5-ethynylthiophene-2-sulfonamide (5d) | 2-Bromophenyl | 27 | Yellow solid |
| N-(2-(2,3-Dimethylphenoxy)ethyl)-5-ethynylthiophene-2-sulfonamide (5g) | 2,3-Dimethylphenyl | 53 | Yellow solid |
- Fluorine Substitution: Compound 5b (2-fluorophenoxy) exhibits a lower yield (31%) compared to non-halogenated analogues (e.g., 5a, 49%), likely due to steric or electronic effects during synthesis . Fluorine’s electronegativity may enhance metabolic stability and binding affinity in biological systems, a trait extrapolated to the target compound.
- Bulkier Substituents : Compounds with naphthalene (5h) or dimethylphenyl (5g) groups show higher yields (47–53%), suggesting that steric hindrance might favor specific reaction pathways .
Core Heterocycle Variations
The target compound’s pyrimidine-thiophene scaffold differs from ’s ethynylthiophene derivatives. Pyrimidine rings contribute to π-π stacking interactions in drug-receptor binding, while thiophene sulfonamides offer conformational flexibility. By contrast, compounds like 5i in replace thiophene with a pyridine core, yielding a higher synthetic yield (74%) due to improved solubility or reaction kinetics .
Structural Analogues from Patent Literature
and describe complex quinoline-pyrimidine sulfonamides (e.g., N-(3-cyano-4-(5-(phenylsulfonamido)pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide). These compounds share the sulfonamide-pyrimidine motif but incorporate additional pharmacophores (e.g., tetrahydrofuran, piperidine), which may enhance target selectivity or pharmacokinetic profiles . However, their increased molecular complexity could reduce synthetic accessibility compared to the target compound.
Crystallographic and Conformational Insights
reports the crystal structure of N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide. The fluorophenyl group adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the sulfonamide oxygen and pyrimidine nitrogen. This structural rigidity contrasts with the target compound’s thiophene sulfonamide, which may exhibit greater rotational freedom, influencing bioavailability .
Key Research Findings and Implications
- Synthetic Feasibility: Fluorinated derivatives generally exhibit lower yields compared to non-halogenated analogues, necessitating optimization of reaction conditions .
- Biological Relevance: The 2-fluorophenoxy group in the target compound may enhance kinase inhibition potency, as seen in structurally related antitumor agents .
- Structural Flexibility vs. Rigidity : Thiophene sulfonamides balance flexibility for target engagement and stability for drug design, whereas rigid pyrimidine-methanesulfonamide systems () prioritize defined binding geometries .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide to ensure high yield and purity?
- Methodological Answer : Key parameters include:
- Temperature control : Maintaining 80–100°C during coupling reactions to minimize side products .
- Reaction time : Extended times (12–24 hours) for sulfonamide bond formation to ensure completion .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- pH adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize reactive intermediates .
- Automation : Continuous flow reactors improve reproducibility in multi-step syntheses .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., fluorophenoxy and pyrimidine protons) .
- X-ray crystallography : Resolves stereochemistry and validates sulfonamide-thiophene linkage geometry (e.g., bond angles and torsion) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C15H11FN3O3S2) .
- FT-IR : Detects sulfonamide (-SO2NH) and aromatic C-F stretches .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Micellar formulations : Non-ionic surfactants (e.g., Tween-80) enhance bioavailability in aqueous media .
- Salt formation : Explore sodium or potassium salts of the sulfonamide group to improve hydrophilicity .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., molecular docking) and experimental biological activity data be resolved?
- Methodological Answer :
- Validate docking models : Use cryo-EM or X-ray structures of target proteins (e.g., kinases) to refine binding pocket accuracy .
- Free-energy perturbation (FEP) : Quantify binding affinity differences caused by fluorophenoxy substituent positioning .
- Dose-response assays : Perform IC50/EC50 titrations to correlate in silico predictions with cellular activity .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyrimidine-sulfonamide derivatives?
- Methodological Answer :
- Substituent scanning : Systematically vary the fluorophenoxy group (e.g., ortho/meta/para-F) and thiophene substituents .
- Pharmacophore modeling : Map hydrogen-bond acceptors (sulfonamide) and hydrophobic regions (thiophene) to prioritize analogs .
- Table : Example SAR trends for analogs:
| Substituent Position | Bioactivity Trend (IC50) | Target Affinity |
|---|---|---|
| 2-Fluorophenoxy | 0.8 µM (Kinase X) | High |
| 3-Fluorophenoxy | 2.5 µM (Kinase X) | Moderate |
| 4-Fluorophenoxy | >10 µM (Kinase X) | Low |
Q. What experimental designs are optimal for assessing in vivo pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Administer via oral gavage (10–50 mg/kg) and measure plasma half-life, Cmax, and AUC .
- Metabolite profiling : Use LC-MS/MS to identify hydroxylated or glucuronidated derivatives in liver microsomes .
- Toxicogenomics : RNA-seq of liver/kidney tissues to detect off-target gene regulation .
Q. How should researchers analyze contradictory data in biological assays (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays : Validate kinase inhibition via both ATP-competitive ELISA and cellular proliferation assays .
- Batch-effect correction : Use statistical tools (e.g., ComBat) to harmonize data from multiple labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
